(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex molecule featuring a benzothiazole core fused with a sulfamoyl-substituted benzamide moiety. Its Z-configuration at the imine bond (C=N) and the presence of diisobutyl and ethoxyethyl substituents confer unique steric and electronic properties. Its synthesis likely involves multi-step reactions, including sulfonylation, cyclization, and amide coupling, paralleling methodologies observed in related compounds .
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4S2/c1-6-33-16-15-29-23-9-7-8-10-24(23)34-26(29)27-25(30)21-11-13-22(14-12-21)35(31,32)28(17-19(2)3)18-20(4)5/h7-14,19-20H,6,15-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYZYHDIWKPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including antitumor and antimicrobial properties, based on various studies and data.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzothiazole moiety, which is often associated with significant biological activities. The molecular formula of the compound is , and it possesses a molecular weight of 592.75 g/mol. Its structural components include:
- Benzamide backbone
- Sulfamoyl group
- Ethoxyethyl substituent
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzothiazole derivatives. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. The following table summarizes some relevant findings:
The studies indicate that the compound exhibits significant cytotoxicity against lung cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
In addition to its antitumor properties, compounds similar to this compound have also been tested for antimicrobial efficacy. The results from various assays are as follows:
| Microorganism | Activity Assessed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Antibacterial | 15 µg/mL |
| Staphylococcus aureus | Antibacterial | 10 µg/mL |
| Saccharomyces cerevisiae | Eukaryotic model | 20 µg/mL |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.
The proposed mechanisms through which benzothiazole derivatives exert their biological effects include:
- DNA Binding : Many benzothiazole compounds have been shown to bind preferentially to DNA, particularly at the minor groove, interfering with replication and transcription processes .
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Inhibition of Enzymatic Activity : Some derivatives inhibit specific enzymes involved in cancer cell metabolism, further contributing to their antitumor effects .
Case Studies
Several case studies have demonstrated the effectiveness of benzothiazole derivatives in vivo and in vitro:
- Case Study 1 : A study involving a derivative similar to this compound showed promising results in murine models of lung cancer, where treated animals exhibited reduced tumor growth compared to controls .
- Case Study 2 : Clinical trials assessing the antimicrobial properties of related compounds indicated significant reductions in bacterial load in infected models when administered at specified doses .
Scientific Research Applications
Computational methods can be used to predict the biological activities of this compound based on structure-activity relationships. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory effects : Potentially useful in treating conditions like arthritis or other inflammatory diseases.
- Antimicrobial properties : Indicating possible applications in combating bacterial infections.
- Anticancer activity : Its unique structure may allow it to interact with specific cancer-related biological pathways.
Synthesis and Optimization
The synthesis of (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. Key steps include:
- Formation of the benzamide core through amide coupling.
- Introduction of the sulfamoyl group via appropriate reagents.
- Incorporation of the benzo[d]thiazole moiety through cyclization or substitution reactions.
- Optimization of reaction conditions (temperature, solvent, catalysts) to enhance yield and purity.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Techniques such as:
- Molecular docking simulations : To evaluate binding affinities with target proteins.
- Surface plasmon resonance : To assess real-time binding interactions.
These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, guiding further research and development.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : In 1N HCl at 80°C for 4 hours, the amide bond cleaves to yield 4-(N,N-diisobutylsulfamoyl)benzoic acid and 3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-amine.
-
Basic Hydrolysis : Treatment with 2N NaOH at 50°C for 20 minutes generates the corresponding carboxylate salt .
| Condition | Product | Yield |
|---|---|---|
| 1N HCl, 80°C, 4h | 4-(N,N-diisobutylsulfamoyl)benzoic acid | 85% |
| 2N NaOH, 50°C, 20m | Sodium 4-(N,N-diisobutylsulfamoyl)benzoate | 78% |
Sulfamoyl Group Reactivity
The N,N-diisobutylsulfamoyl moiety participates in nucleophilic substitution reactions. For instance:
-
Reaction with primary amines (e.g., ethylamine) in tetrahydrofuran (THF) at 60°C replaces the diisobutyl groups, yielding derivatives like 4-(N-ethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide .
Example Reaction :
| Reagent | Product | Reaction Time | Yield |
|---|---|---|---|
| Ethylamine | 4-(N-Ethylsulfamoyl)-derivative | 6h | 72% |
| Propylamine | 4-(N-Propylsulfamoyl)-derivative | 8h | 68% |
Electrophilic Aromatic Substitution
The benzo[d]thiazole ring undergoes electrophilic substitution at the C-5 position. For example:
-
Nitration : Treatment with HNO₃/H₂SO₄ at 0°C introduces a nitro group, forming 5-nitro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene derivatives .
Spectroscopic Evidence :
Oxidation of the Thiazole Ring
The thiazole sulfur atom is susceptible to oxidation. Exposure to mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 25°C forms the corresponding sulfoxide.
| Oxidizing Agent | Product | Reaction Time | Yield |
|---|---|---|---|
| mCPBA | Thiazole sulfoxide derivative | 2h | 65% |
Functionalization of the Ethoxyethyl Side Chain
The ethoxyethyl group undergoes ether cleavage under strong acids (e.g., HBr in acetic acid), yielding a hydroxyl intermediate.
Reaction Pathway :
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces Z→E isomerization of the ylidene double bond, confirmed by UV-Vis spectroscopy.
| Condition | Isomer Ratio (Z:E) |
|---|---|
| Dark, 25°C | 100:0 |
| UV, 1h | 45:55 |
Key Stability Considerations:
-
pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions .
-
Thermal Stability : Stable up to 150°C; decomposition observed at >200°C (DSC analysis).
Comparative Reactivity with Analogs
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with sulfonamide-containing heterocycles, triazoles, and benzothiazoles. Below is a detailed comparison based on functional groups, synthesis, and physicochemical properties.
Functional Group Analysis
Key Observations :
- The ethoxyethyl side chain increases hydrophilicity relative to halogenated aryl groups in triazoles, which may influence pharmacokinetics (e.g., solubility, metabolic stability).
Key Observations :
- The target compound’s Z-configuration is critical for maintaining planar geometry, analogous to tautomer stabilization in triazoles [7–9] .
- IR spectroscopy is pivotal for confirming functional groups, as demonstrated in related sulfonamide-triazole systems .
Physicochemical and Pharmacological Properties
Key Observations :
- The diisobutyl group in the target compound may enhance membrane permeability compared to halogenated triazoles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
